5-Amino Uridine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5-,6-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJCMJKVVJWAA-HCXTZZCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
5-Amino Uridine (B1682114) Hydrochloride is a derivative of the naturally occurring ribonucleoside, uridine. The introduction of an amino group at the 5th position of the pyrimidine (B1678525) ring and its formulation as a hydrochloride salt confer distinct chemical characteristics.
Table 1: Physicochemical Properties of 5-Amino Uridine Hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | nih.gov |
| CAS Number | 116154-74-6 | nih.govbiosynth.com |
| Molecular Formula | C₉H₁₄ClN₃O₆ | nih.govbiosynth.com |
| Molecular Weight | 295.68 g/mol | nih.govbiosynth.com |
| Appearance | White Solid |
| Storage Temperature | -20°C | |
These properties make this compound a stable compound for laboratory use and amenable to various experimental conditions.
Biochemical and Molecular Interactions of 5 Aminouridine
Impact on Nucleic Acid Structure and Function
The incorporation of modified nucleosides, such as 5-Aminouridine (B3421405), into nucleic acid chains can significantly influence their three-dimensional structure and biological function. These modifications can alter the conformational landscape of RNA, affect the thermodynamics of duplex formation, and modulate interactions with other molecules, thereby playing a crucial role in various cellular processes.
Probing Effects of Nucleobase Modification on RNA Conformation and Stability
The substitution of a hydrogen atom with an amino group at the C5 position of the uracil (B121893) ring in 5-Aminouridine introduces a chemical entity with the potential to alter the local and global conformation of an RNA molecule. While direct structural studies on RNA containing 5-Aminouridine are not extensively documented in publicly available research, the effects of other C5-substituted uridines provide valuable insights.
The stability of RNA duplexes is also sensitive to modifications. While some modifications can be destabilizing, others can enhance stability. For example, a single positively charged amino-propyl group at the C5 position of uridine (B1682114) has been observed to have a slight positive effect on the stability of DNA:RNA duplexes. This stabilization is thought to arise from the shielding of the negatively charged phosphate (B84403) backbone by the positively charged amino group. Given that the amino group in 5-Aminouridine can be protonated at physiological pH, it is plausible that it could contribute to the stability of RNA structures through similar electrostatic interactions.
Influence on Hydrogen Bonding and RNA Duplex Thermodynamics
The amino group at the C5 position of 5-Aminouridine is not directly involved in the standard Watson-Crick hydrogen bonding with adenine. However, its presence can indirectly influence the thermodynamics of RNA duplex formation. The electronic character of the amino group can affect the electron density of the uracil ring, which in turn can modulate the strength of the hydrogen bonds in the U-A base pair.
Studies on other 5-substituted uridines have demonstrated that the nature of the substituent can have a significant impact on duplex stability. For instance, the introduction of a 5-propynyl group on uridine is highly stabilizing, an effect attributed to favorable van der Waals interactions and enhanced base stacking. oup.com Conversely, bulky substituents at the C6 position can be very destabilizing due to steric hindrance. biorxiv.org
While specific thermodynamic data for 5-Aminouridine-containing RNA duplexes is limited, the general principles derived from studies of other modified nucleosides suggest that the amino group could contribute to duplex stability. As mentioned earlier, a protonated amino group could electrostatically shield the phosphate backbone, reducing repulsion and thereby stabilizing the duplex. The precise thermodynamic contribution would depend on factors such as the local sequence context and the pH of the environment, which would determine the protonation state of the amino group.
Alterations in Base-Pairing Fidelity and Resulting Gene Expression Modulation
The accuracy of base pairing is fundamental to the faithful transmission of genetic information during replication and transcription. Modified nucleosides can sometimes alter the standard Watson-Crick pairing rules, leading to changes in base-pairing fidelity. While 5-Aminouridine is expected to primarily pair with adenine, the presence of the C5-amino group could potentially influence the tautomeric equilibrium of the base, which might in rare instances lead to mispairing.
More significantly, modifications at the wobble position (the first nucleotide of the anticodon) of transfer RNA (tRNA) are known to play a crucial role in the accurate decoding of the genetic code. These modifications can expand or restrict the decoding capacity of the tRNA, a phenomenon known as wobble pairing. nih.gov For example, derivatives of 5-oxyacetic acid at the wobble uridine are critical for the efficient reading of G-ending codons. aps.org The electronic properties of the C5 substituent are thought to influence the geometry of the wobble base pair. emory.edu
Given the importance of C5 modifications in wobble pairing, it is conceivable that 5-Aminouridine, if present at the wobble position of a tRNA, could modulate its decoding properties. This could, in turn, affect the rate and accuracy of protein synthesis, thereby modulating gene expression at the translational level.
Furthermore, the fidelity of RNA polymerases and reverse transcriptases can be affected by the presence of modified bases in the template strand. Studies have shown that various 5-substituted uridines can influence the error rates of these enzymes. univie.ac.atnih.gov For instance, 5-hydroxymethyluridine (B1210401) has been shown to increase the combined error rate of T7 RNA polymerase and reverse transcriptases. univie.ac.at Therefore, the presence of 5-Aminouridine in an RNA template could potentially alter the fidelity of its replication or reverse transcription.
The modulation of gene expression by modified nucleosides is a complex process that can occur at multiple levels, from transcription and splicing to translation. Pseudouridylation, for example, is a widespread RNA modification that can impact pre-mRNA splicing and the readthrough of premature termination codons, thereby modulating gene expression. elsevierpure.com While direct evidence for 5-Aminouridine's role in gene expression modulation is not abundant, the known effects of other C5-modified uridines suggest that it could have a regulatory role.
Modulation of RNA Folding and Hybridization Dynamics
The folding of RNA into complex three-dimensional structures is essential for its function. This process is governed by a delicate balance of thermodynamic and kinetic factors. Modified nucleosides can influence RNA folding pathways and the dynamics of hybridization by altering the stability of local secondary structures and the kinetics of their formation and dissociation.
The kinetics of RNA hybridization, the process by which two complementary RNA strands come together to form a duplex, can also be affected by nucleoside modifications. The rate of hybridization is influenced by factors such as the length and sequence of the interacting strands, as well as the presence of any secondary structures that need to be resolved. Modifications that stabilize or destabilize local structures can modulate the energy landscape of folding and hybridization, thereby affecting the rates of these processes.
Ribosome Interactions and Translational Regulation Mechanisms
The ribosome is a complex molecular machine responsible for protein synthesis, and its interaction with messenger RNA (mRNA) and transfer RNA (tRNA) is a highly regulated process. Modified nucleosides within both mRNA and tRNA can play significant roles in modulating these interactions and thereby regulating translation.
While direct studies on the interaction of 5-Aminouridine with the ribosome are limited, the extensive research on other modified nucleosides provides a framework for understanding its potential effects. Modifications in the mRNA can influence codon recognition by the tRNA in the ribosomal A-site. For instance, the presence of 5-hydroxyuridine in an mRNA template has been shown to decrease translation efficiency and cause ribosomal stalling, even though it does not alter the fundamental hydrogen bonding pattern. This suggests that the ribosome is highly sensitive to even subtle changes in the structure of the nucleobases.
Modifications within the anticodon loop of tRNA are particularly critical for translational fidelity. As discussed previously, C5-substituted uridines at the wobble position are known to be crucial for the accurate decoding of synonymous codons. These modifications can influence the conformation of the anticodon loop, ensuring proper alignment with the codon in the decoding center of the small ribosomal subunit.
Translational regulation can also occur through mechanisms that are independent of codon-anticodon interactions. For example, regulatory elements within the 5' untranslated region (5' UTR) of mRNAs, such as upstream open reading frames (uORFs) and internal ribosome entry sites (IRES), can control the initiation of translation. The structure and stability of these elements can be influenced by the presence of modified nucleosides.
Enzymatic Recognition and Metabolic Processing Pathways
The cellular metabolism of nucleosides is a tightly regulated process involving a variety of enzymes that catalyze their synthesis, breakdown, and interconversion. Modified nucleosides like 5-Aminouridine are subject to recognition and processing by these enzymatic pathways.
The introduction of an amino group at the C5 position of uridine can significantly alter its properties as a substrate for various enzymes. For instance, uridine phosphorylase, a key enzyme in the pyrimidine (B1678525) salvage pathway, catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. The substrate specificity of this enzyme is influenced by modifications on the uracil ring. While specific data on 5-Aminouridine as a substrate for uridine phosphorylase is not widely available, studies with other 5-substituted uridines have shown that the size and nature of the substituent can affect the enzyme's activity.
Similarly, uridine kinase, another important enzyme in the salvage pathway, phosphorylates uridine to UMP. The presence of a C5 modification could potentially affect the binding of the nucleoside to the active site of the kinase.
In terms of metabolic fate, if 5-Aminouridine were to be incorporated into cellular RNA, it would eventually be subject to degradation by ribonucleases. The resulting 5-aminouridine monophosphate would then need to be further metabolized. The amino group could potentially be removed by a deaminase, or the entire nucleoside could be catabolized through pathways that handle modified pyrimidines.
It is also possible that specific enzymes exist for the synthesis or modification of 5-Aminouridine. The biosynthesis of many modified nucleosides involves post-transcriptional modification of the parent nucleoside within the RNA chain by specific modifying enzymes. For example, the methylation of uridine to form 5-methyluridine is carried out by tRNA (uracil-5-)-methyltransferases. It is conceivable that an aminotransferase could catalyze the formation of 5-Aminouridine from a uridine precursor.
The study of the enzymatic recognition and metabolic processing of 5-Aminouridine is crucial for understanding its biological roles and its potential as a therapeutic agent or a research tool.
Interactive Data Table: Impact of 5-Substituted Uridines on RNA Properties
| Modification at C5 | Effect on Duplex Stability | Influence on Base Pairing | Known Impact on Translation |
| -H (Uridine) | Baseline | Standard Watson-Crick with Adenine | Standard decoding |
| -CH3 (5-Methyluridine) | Generally stabilizing | Standard Watson-Crick with Adenine | Can influence tRNA structure and recognition |
| -OH (5-Hydroxyuridine) | Does not significantly alter duplex stability | Primarily pairs with Adenine | Can decrease translation efficiency and cause ribosomal stalling |
| -Br (5-Bromouridine) | Can have varied effects depending on context | Generally pairs with Adenine | Can reduce silencing activity of siRNAs |
| -OCH3 (5-Methoxyuridine) | Can influence stability | Can alter polymerase fidelity | Can be used in modified mRNAs to reduce immunogenicity |
| -CH2-COOH (Carboxymethyluridine) | Can influence stability | Critical for wobble pairing in tRNA, reads G-ending codons | Essential for accurate decoding |
| -CH=CH2 (5-Vinyluridine) | Can be used for cross-linking studies | Pairs with Adenine | Can probe RNA structure and interactions |
| -C≡CH (5-Ethynyluridine) | Stabilizing | Pairs with Adenine | Used for labeling and tracking RNA |
Recognition and Processing by Nucleoside Salvage Pathway Enzymes
The nucleoside salvage pathway is a critical cellular process for recycling nucleobases and nucleosides derived from the degradation of DNA and RNA. wikipedia.org This pathway is energetically more efficient than the de novo synthesis of nucleotides. wikipedia.org The primary enzymes in the pyrimidine salvage pathway include uridine phosphorylase and uridine kinase. wikipedia.org
While direct studies on the recognition and processing of 5-aminouridine by these enzymes are not extensively detailed in the available literature, the pathway's general mechanism provides a framework for understanding its potential fate. Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. wikipedia.org Subsequently, uridine kinase phosphorylates uridine at the 5'-hydroxyl group to form uridine monophosphate (UMP). wikipedia.org The substrate specificity of these enzymes is not absolute, and they are known to process various modified nucleosides. The introduction of an amino group at the C5 position of the uracil ring in 5-aminouridine likely influences its recognition and affinity for the active sites of these enzymes. The electron-donating nature of the amino group may alter the electronic properties of the pyrimidine ring, potentially affecting the binding interactions within the catalytic pocket of uridine phosphorylase and uridine kinase.
Substrate Specificity and Adaptability Insights for Nucleoside Kinases and Phosphorylases
The ability of nucleoside kinases and phosphorylases to accommodate modified nucleosides is crucial for the activation of many antiviral and anticancer prodrugs. These enzymes exhibit a degree of substrate promiscuity, allowing them to phosphorylate or phosphorolyze a range of nucleoside analogs.
Nucleoside Phosphorylases: These enzymes catalyze the reversible cleavage of the glycosidic bond of nucleosides. mdpi.com Pyrimidine nucleoside phosphorylases, for instance, show varying substrate specificities. Some are specific for uridine, while others can process a broader range of pyrimidine nucleosides. nih.gov The acceptance of 5-substituted pyrimidine nucleosides by these enzymes has been demonstrated, suggesting that 5-aminouridine could potentially serve as a substrate, leading to the formation of 5-aminouracil (B160950) and ribose-1-phosphate. rsc.org The efficiency of this reaction would depend on the specific isoform of the enzyme and its tolerance for the amino group at the C5 position.
| Enzyme Family | General Function | Potential Interaction with 5-Aminouridine |
| Nucleoside Kinases | Phosphorylation of nucleosides to nucleoside monophosphates. | May act as a substrate, leading to the formation of 5-aminouridine-5'-monophosphate. |
| Nucleoside Phosphorylases | Reversible phosphorolysis of nucleosides to a free base and ribose-1-phosphate. | May act as a substrate, yielding 5-aminouracil and ribose-1-phosphate. |
Inhibition of Pyrimidine Precursor Incorporation into Nucleic Acids
Certain nucleoside analogs can interfere with the synthesis of DNA and RNA by inhibiting the incorporation of natural pyrimidine precursors. This inhibition can occur through various mechanisms, including competition for enzymes involved in nucleotide metabolism or direct incorporation into the nucleic acid chain, leading to termination or dysfunction.
Research on 5-aminouracil, the nucleobase of 5-aminouridine, has shown that it can act as a thymine antagonist and an inhibitor of DNA replication. nih.govnih.gov This suggests that 5-aminouridine, upon conversion to its active nucleotide forms (di- and triphosphates), could potentially exert similar inhibitory effects. The presence of the 5-amino group could interfere with the base-pairing properties required for accurate DNA and RNA synthesis. The triphosphate derivative of 5-aminouridine might be recognized by DNA or RNA polymerases as a substrate. Its incorporation could disrupt the normal helical structure of the nucleic acid or prevent further elongation of the polymer chain. The altered hydrogen bonding capacity of the 5-aminouracil base, when compared to thymine or uracil, could lead to mispairing and genomic instability.
Role in Transfer RNA (tRNA) Modification Enzymes
Transfer RNAs undergo extensive post-transcriptional modifications that are crucial for their structure, stability, and function in protein synthesis. researchgate.net Several enzymes involved in the modification of uridine at the wobble position (position 34) of the anticodon have been studied in relation to 5-substituted uridine derivatives.
The enzymes MnmE and MnmG form a complex that catalyzes the addition of a carboxymethylaminomethyl (cmnm) group to the C5 position of uridine at the wobble position of certain tRNAs, forming 5-carboxymethylaminomethyluridine (cmnm⁵U). oup.compnas.org This is a key step in the biosynthesis of more complex modifications like 5-methylaminomethyluridine (mnm⁵U). oup.com
The MnmE/MnmG complex utilizes glycine as the source of the carboxymethylamino moiety and methylenetetrahydrofolate as the one-carbon donor. pnas.org The reaction is dependent on GTP hydrolysis and requires FAD and NADH as cofactors. oup.comnih.gov Recent cryo-electron microscopy studies have revealed that the MnmE and MnmG proteins form an α2β2 or α4β2 complex, and that MnmE undergoes significant conformational changes upon interacting with MnmG. nih.govbiorxiv.org These structural rearrangements are thought to be essential for the transfer of an activated methylene group between the active sites of the two enzymes. biorxiv.org
In some bacteria, the cmnm⁵U modification is further processed. In Escherichia coli, the bifunctional enzyme MnmC first removes the carboxymethyl group to form 5-aminomethyluridine (nm⁵U) and then catalyzes the methylation of the amino group to yield mnm⁵U. nih.gov
However, in many Gram-positive bacteria and plants that possess mnm⁵s²U in their tRNAs, an ortholog of MnmC is absent. nih.gov Research has led to the identification of a novel methyltransferase, MnmM (previously known as YtqB), in Bacillus subtilis. nih.govnih.gov MnmM is responsible for the final step of methylating nm⁵s²U to mnm⁵s²U. nih.govnih.gov Structural studies of MnmM in complex with the anticodon stem-loop of tRNA have provided insights into its substrate specificity, highlighting the importance of the U33-nm⁵s²U34-U35 sequence for recognition. nih.gov
| Enzyme/Complex | Function | Role in the Pathway |
| MnmE-MnmG | Catalyzes the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U). | Initial step in the hypermodification of wobble uridine. |
| MnmC | Bifunctional enzyme that converts cmnm⁵U to 5-aminomethyluridine (nm⁵U) and then to 5-methylaminomethyluridine (mnm⁵U). | Found in Gram-negative bacteria like E. coli. |
| MnmM | Methyltransferase that converts nm⁵s²U to mnm⁵s²U. | Functions in organisms lacking MnmC, such as B. subtilis. |
Non-covalent Interactions with Pseudouridine Synthases
Pseudouridine synthases are a family of enzymes that catalyze the isomerization of uridine to pseudouridine (Ψ), the most common RNA modification. nih.gov These enzymes recognize specific uridine residues within various RNA molecules and catalyze the C-N to C-C glycosidic bond rearrangement.
The interaction of pseudouridine synthases with 5-substituted uridine analogs, such as 5-fluorouridine, has been a subject of intense study to elucidate the catalytic mechanism of these enzymes. pnas.org In many cases, 5-fluorouridine-containing RNA acts as a potent inhibitor, forming a stable, often covalent, adduct with the enzyme. pnas.org However, some pseudouridine synthases can process 5-fluorouridine as a substrate, indicating that the nature of the interaction can vary. nih.gov
While direct studies of 5-aminouridine with pseudouridine synthases are limited, it is plausible that it could also interact with the active site of these enzymes. The amino group at the C5 position would likely influence the binding affinity and could potentially act as an inhibitor or a poor substrate. The interaction would be non-covalent initially, involving hydrogen bonding and van der Waals forces within the enzyme's active site. The electronic properties of the 5-amino group could affect the catalytic steps of the isomerization reaction, potentially trapping the enzyme-substrate complex in a non-productive state. The formation of a stable, non-covalent complex between 5-aminouridine-containing RNA and a pseudouridine synthase could be a valuable tool for structural studies aimed at understanding the enzyme's substrate recognition and catalytic mechanism.
Applications in Molecular Biology and Synthetic Biology Research
Development of Synthetic Oligonucleotides for Enhanced Properties
Synthetic oligonucleotides are short, single- or double-stranded nucleic acid molecules that are chemically synthesized. They have a wide array of applications, including as therapeutic agents, diagnostic probes, and research reagents. The incorporation of modified nucleosides like 5-amino uridine (B1682114) can significantly enhance their functional properties.
A major challenge in the use of natural oligonucleotides is their susceptibility to degradation by nucleases and their sometimes suboptimal binding affinity to target sequences. Chemical modifications are a key strategy to overcome these limitations.
Introducing amino groups into oligonucleotides is a strategy to enhance their stability and binding capabilities. The introduction of cationic modifications can increase nuclease resistance and the ability to form duplex or triplex structures. For instance, oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]), which contains a modified backbone, have shown improved nuclease resistance and binding affinity towards complementary single-stranded DNA and RNA. beilstein-journals.org Similarly, the synthesis of oligonucleotides containing (S)-5'-C-aminopropyl-2'-fluorouridine demonstrated strong resistance to degradation by nucleases in bovine serum. nih.gov Another study found that oligonucleotides containing 5'-amino-5'-deoxy-5'-hydroxymethylthymidine, a related modified nucleoside, exhibited higher nuclease resistance and binding selectivity to single-stranded RNA compared to unmodified oligonucleotides. nih.gov
Modifications at the 4' position of the sugar ring, such as with a 4′-C-α-aminoethoxy group, have also been shown to confer robust nuclease stability. rsc.org Combining these modifications with others, like a 5-propynyl group on the uracil (B121893) base, can further enhance the thermal stability of the resulting duplexes, which is indicative of stronger binding affinity. rsc.orgnih.gov
Table 1: Impact of Uridine Modifications on Oligonucleotide Properties
| Modification | Observed Effect | Reference |
|---|---|---|
| (S)-5'-C-aminopropyl-2'-fluorouridine | Strong resistance against nuclease degradation. nih.gov | nih.gov |
| 5'-amino-5'-deoxy-5'-hydroxymethylthymidine | Higher nuclease resistance and binding selectivity. nih.gov | nih.gov |
| 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine | Superior thermal stability and robust nuclease resistance. rsc.orgnih.gov | rsc.orgnih.gov |
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are powerful tools for gene silencing that rely on sequence-specific binding to a target mRNA. oaepublish.comnih.gov Enhancing the specificity of these molecules is crucial to minimize off-target effects. researchgate.net Chemical modifications play a critical role in improving not only stability but also the specificity of these therapeutic agents. researchgate.netmdpi.com
The incorporation of modified uridine analogs can contribute to improved base discrimination. For example, a study on 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine found that the combination of the aminoethoxy modification with the 5-propynyl group improved the ability to discriminate against mismatched bases by reducing the binding affinity to an RNA strand with a single guanosine mismatch. nih.gov This suggests that such modifications can lead to higher fidelity in target recognition.
In the context of siRNAs, modifications are often strategically placed within the double-stranded structure. The passenger strand, which is typically discarded by the RNA-induced silencing complex (RISC), can tolerate more extensive modifications. oaepublish.com Research has shown that analogs like (S)-5'-C-aminopropyl-2'-fluorouridine can be suitably incorporated into the passenger strand, leading to gene-silencing activity comparable to that of unmodified siRNAs, particularly when introduced near the 3'-terminal end. nih.gov
Utilization as Probes for Diagnostics and Gene Modulation
The unique properties of 5-amino uridine derivatives make them valuable components of diagnostic probes and tools for gene modulation. Their ability to be labeled and incorporated into nucleic acids allows for the detection and manipulation of genetic material.
Deoxyribouridine analogs containing a 5-amino group have been functionalized with fluorescent compounds for applications in DNA sequencing and microarray technology. harvard.edu These labeled analogs can be incorporated into nucleic acids via PCR, serving as probes for genomic research. harvard.edu This approach facilitates the discovery of DNA binding agents, which can be lead compounds for anticancer, antiviral, and antibacterial therapies. harvard.edu
In the realm of gene modulation, 5-amino uridine analogs are integral to the development of therapeutic oligonucleotides. As discussed, their incorporation into ASOs and siRNAs enhances properties essential for clinical applications, contributing to the selective silencing of disease-causing genes. mdpi.com
Compatibility with In Vitro RNA Selection Procedures for Aptamer Development
Aptamers are nucleic acid molecules that can bind to specific targets with high affinity and specificity, much like antibodies. escholarship.orgresearchgate.net They are isolated from large combinatorial libraries through an in vitro selection process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). nih.govlimes-institut-bonn.de
The functional potential of aptamers can be expanded by incorporating modified nucleotides. The 5'-triphosphates of several C5-amino-modified pyrimidine (B1678525) nucleosides have been successfully used in SELEX procedures. nih.gov The introduction of the cationic amino group via a linker to the C5 position of uracil adds chemical diversity and functionality to the nucleic acid library. nih.gov This expanded functionality can lead to the selection of aptamers with novel binding properties or catalytic activities. nih.gov The compatibility of these modified uridines with the enzymatic amplification steps inherent in SELEX is crucial for their successful application in aptamer development. nih.gov
Contributions to Genomic Sequence Analysis Methodologies
Genomic sequence analysis forms the bedrock of modern molecular biology. Methodologies for sequencing and analyzing DNA are continually evolving, and modified nucleotides have played a significant role in these advancements.
A key requirement for any modified nucleotide to be useful in sequencing or labeling applications is its ability to be recognized and incorporated by DNA polymerases. Research has demonstrated that 5'-amino-2',5'-dideoxy analogs of uridine can be efficiently incorporated into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. nih.govnih.govresearchgate.net These analogs can act as substrates, replacing their natural counterparts during DNA synthesis. nih.gov
This efficient incorporation is the basis for novel sequencing approaches. Once incorporated, the phosphoramidate bonds formed are susceptible to specific cleavage under mild acidic conditions. nih.gov This allows for the generation of a sequence ladder for the corresponding base, providing a method for genomic sequence analysis. nih.govnih.gov The ability to incorporate these analogs using PCR also enables the high-density labeling of DNA for various research applications. harvard.edunih.gov
Table 2: Polymerase Compatibility of 5-Amino Uridine Analogs
| Analog | Polymerase | Application | Finding | Reference |
|---|---|---|---|---|
| 5'-amino-2',5'-dideoxyuridine-5'-N-triphosphate | Klenow fragment of E. coli DNA polymerase I | Genomic Sequence Analysis | Efficiently incorporated into DNA, replacing the natural counterpart. nih.gov The resulting phosphoramidate bond allows for site-specific cleavage. nih.govnih.gov | nih.govnih.govresearchgate.net |
An Examination of 5-Amino Uridine Hydrochloride
The nucleoside analog this compound is a specialized chemical compound utilized in various biochemical and molecular biology research applications. This article explores the compound's properties and its role within specific areas of scientific investigation.
Cellular and Systems Level Investigative Studies
Research on Cellular Nucleic Acid Metabolism
The metabolism of nucleic acids, encompassing the synthesis and degradation of DNA and RNA, is a cornerstone of cellular function. wikipedia.org 5-Amino Uridine (B1682114) has been instrumental in elucidating the dynamics of these pathways.
Influence on DNA and RNA Synthesis Rates
As a nucleoside analog, 5-Amino Uridine can influence the rate at which DNA and RNA are synthesized. Studies using the related compound 5-aminouracil (B160950) (5-AU) in the root apical meristem (RAM) cells of Allium cepa (onion) have demonstrated significant effects on nucleic acid synthesis. Continuous treatment with 5-AU was found to accelerate the dynamics of the DNA replication machinery. nih.gov Similarly, the compound led to markedly enhanced levels of transcription, indicating a significant impact on RNA synthesis. nih.gov
Fluorescence-based "click" chemistry assays were employed to quantify these changes. The thymidine analog 5-ethynyl-2'-deoxyuridine (EdU) was used to track DNA synthesis, while the uridine analog 5-ethynyl uridine (EU) was used to measure the formation of new RNA transcripts. nih.gov The findings from these experiments highlight the compound's profound influence on the fundamental processes of genetic information flow.
| Process | Observation in 5-AU Treated Cells | Method of Detection | Reference |
|---|---|---|---|
| DNA Synthesis (Replication) | Accelerated dynamics of replication machinery; increased fluorescence intensity over time. | Incorporation of 5-ethynyl-2'-deoxyuridine (EdU). | nih.gov |
| RNA Synthesis (Transcription) | Significantly enhanced levels of newly formed transcripts. | Incorporation of 5-ethynyl uridine (EU). | nih.gov |
| Protein Synthesis (Translation) | Translational activity increased by approximately 2.5 times after 72 hours. | Incorporation of L-homopropargylglycine (HPG). | nih.gov |
Experimental Models for Studying Genetic Mechanisms
5-Amino Uridine serves as a valuable agent in experimental models designed to explore the mechanisms that govern genetic integrity, including DNA mutation, repair, and cell cycle control.
Utility in Research on Mutation and Repair Mechanisms
By inducing DNA replication stress, compounds like 5-aminouracil (5-AU) are useful for studying how cells respond to genetic damage. nih.gov The stress conditions created by these antimetabolites can lead to an increase in DNA fragmentation. nih.gov Research in Allium cepa has utilized the TUNEL assay to detect DNA strand breaks in cells treated with 5-AU. This assay identifies free 3'-OH DNA ends, which are characteristic of DNA damage. nih.gov While control cells showed a very small population of TUNEL-positive cells (around 0.5%), treatment with 5-AU for 72 hours increased this population to about 10%, indicating a significant rise in DNA damage that necessitates cellular repair responses. nih.gov
Investigation of its Role in Genetic Stability
Genetic stability is maintained by a complex network of surveillance systems, including cell cycle checkpoints, which ensure that DNA damage is repaired before it can be passed on to daughter cells. nih.gov The introduction of replication stress by inhibitors like 5-AU challenges these systems. Prolonged exposure has been shown to disrupt the S-M checkpoint, which normally prevents cells from entering mitosis while DNA replication is still underway. nih.gov This disruption can lead to significant genetic instability, manifesting as abnormal mitotic events such as premature chromosome condensation (PCC) or the formation of unique "interphase-mitotic" cells that display characteristics of both interphase and mitosis simultaneously. nih.gov Among several DNA replication inhibitors tested, 5-AU was found to be highly effective at inducing these markers of genetic instability. nih.gov
Effects on Cellular Division and Cell Cycle Progression
5-Amino Uridine and its analogs directly impact the progression of the cell cycle. As inhibitors of DNA replication, they activate S-phase checkpoints that are designed to slow or arrest the cell cycle to allow time for repair. nih.gov These checkpoints, including the replication checkpoint and the intra-S-phase checkpoint, respond to stalled replication forks and DNA damage. nih.gov Studies on 5'-deoxy-5-fluorouridine (5'-DFUR), another uridine analog, have shown that it can cause an accumulation of cells in the S-phase of the cell cycle, indicating an inhibition of progression through the DNA synthesis stage. nih.gov This blockage is a direct consequence of the compound's interference with the molecular machinery required for DNA replication.
Role as an Antimetabolite and in Analog Design
The function of 5-Amino Uridine as a research tool is rooted in its properties as an antimetabolite and its utility as a scaffold in the design of novel molecular analogs.
Antimetabolites are compounds that interfere with normal metabolic processes by mimicking the structure of natural metabolites. nih.govnih.gov Nucleoside analogs like 5-Amino Uridine function as antimetabolites by mimicking endogenous nucleosides (e.g., uridine or thymidine). Due to this structural similarity, they can be mistakenly taken up by cells and incorporated into metabolic pathways. nih.govmedchemexpress.com Once inside the cell, they can inhibit critical enzymes involved in nucleic acid synthesis. patsnap.com For example, analogs of uracil (B121893) can inhibit thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. patsnap.com This disruption of nucleotide metabolism leads to an imbalance in the building blocks available for DNA replication, ultimately halting cell proliferation. medchemexpress.compatsnap.com This mechanism is a cornerstone of many chemotherapeutic strategies. nih.gov
Furthermore, the core structure of uridine is a valuable platform for analog design in medicinal chemistry. By modifying the uridine molecule at various positions (such as the C5 position), scientists can create novel compounds with tailored properties. nih.gov These modifications can enhance thermal stability, improve resistance to degradation by nucleases, or alter binding affinity to target molecules. nih.gov For instance, the addition of different functional groups can lead to the development of uridine analogs for antisense therapeutics, which are designed to bind to specific mRNA molecules and modulate gene expression. nih.gov The synthesis of 5'-amino-5'-phosphonate analogues of uridine is another example of creating derivatives with specific biochemical properties. nih.gov
Serving as a Structural Model for Designing Advanced Nucleoside Analogs
5-Amino Uridine Hydrochloride serves as a crucial structural scaffold in the rational design of novel and more potent nucleoside analogs for therapeutic applications. The introduction of an amino group at the C-5 position of the uracil base provides a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The strategic placement of the amino group allows for the exploration of structure-activity relationships (SAR), providing valuable insights into the molecular interactions required for therapeutic efficacy.
Research into the synthesis of various 5-substituted uridine derivatives has underscored the importance of this position for biological activity. For instance, the synthesis of carbocyclic analogues of 5-substituted uracil nucleosides, including those with amino and substituted-amino groups, has been explored for antiviral activity. nih.gov While direct broad-spectrum anticancer activity for 5-aminouridine (B3421405) itself is not extensively documented in comparative studies, its derivatives have shown promise. For example, various 5-N-aminoacyl and 5-N-peptidyl derivatives of 5-aminouridine have been synthesized to investigate their effects on virus replication and their potential cytotoxicity against carcinoma cell lines.
The insights gained from studying the structural modifications of 5-Amino Uridine and its derivatives contribute to the broader understanding of how nucleoside analogs can be tailored for specific therapeutic purposes. This knowledge is instrumental in the ongoing efforts to develop next-generation antiviral and anticancer agents with improved efficacy and reduced side effects. The versatility of 5-Amino Uridine as a precursor makes it an invaluable tool for medicinal chemists in the exploration of new chemical spaces for drug discovery.
Investigation of Antitumor Activities via DNA Synthesis Inhibition
The investigation into the antitumor properties of this compound is largely predicated on its classification as a nucleoside analog, a class of compounds known to interfere with nucleic acid synthesis. researchgate.netcuni.cz The primary proposed mechanism for its anticancer effects is the inhibition of DNA synthesis, a critical process for the proliferation of rapidly dividing cancer cells. nih.gov
Upon cellular uptake, 5-Amino Uridine is expected to be phosphorylated by cellular kinases to its active triphosphate form, 5-amino-2'-deoxyuridine triphosphate. This activated analog can then act as a competitive inhibitor of DNA polymerases, the enzymes responsible for DNA replication. researchgate.netcuni.cz By mimicking the natural substrate, deoxyuridine triphosphate (dUTP), the 5-amino derivative can be incorporated into the nascent DNA strand. The presence of the amino group at the 5-position, however, can disrupt the normal function of the DNA polymerase, leading to chain termination or the creation of a structurally altered DNA that can trigger cell cycle arrest and apoptosis.
Studies on the closely related compound, 5-aminouracil, have shown that it acts as a thymine antagonist and blocks DNA synthesis. nih.gov This provides a strong rationale for the similar mechanism of action for 5-Amino Uridine. Furthermore, research on 5'-amino-2',5'-dideoxyuridine (B8528164) has demonstrated that its 5'-N-triphosphate analog can be efficiently incorporated into DNA by E. coli DNA polymerase I. nih.gov This finding directly supports the hypothesis that amino-substituted uridine nucleotides can interact with the DNA synthesis machinery.
While specific cytotoxicity data for this compound against a wide range of cancer cell lines is not extensively published, studies on various other 5-substituted uridine derivatives have consistently demonstrated their potential as anticancer agents. For example, 5-hydroxyuridine has shown selective cytotoxicity for human colon adenocarcinoma cells. nih.gov The evaluation of novel 5-amino nih.govnih.govresearchgate.nettriazole derivatives has also revealed promising anticancer activity against liver and breast cancer cell lines. researchgate.net
The collective evidence from studies on related compounds strongly suggests that this compound has the potential to exert antitumor effects through the inhibition of DNA synthesis. Further direct investigation is warranted to fully characterize its potency and spectrum of activity against various cancers.
| Compound Derivative Studied | Cancer Cell Line | Observed Effect | Reference |
| 5-Hydroxyuridine | Human Colon Adenocarcinoma | Selective Cytotoxicity | nih.gov |
| 5-Amino nih.govnih.govresearchgate.nettriazole Derivative 7 | HepG2 (Liver Cancer) | IC50: 17.69 µM/L | researchgate.net |
| 5-Amino nih.govnih.govresearchgate.nettriazole Derivative 7 | MCF7 (Breast Cancer) | IC50: 17.69 µM/L | researchgate.net |
| 5-Amino nih.govnih.govresearchgate.nettriazole Derivative 17 | HepG2 (Liver Cancer) | IC50: 21.3 µM/L | researchgate.net |
| 5-Amino nih.govnih.govresearchgate.nettriazole Derivative 17 | MCF7 (Breast Cancer) | IC50: 20.4 µM/L | researchgate.net |
Emerging Research Frontiers and Future Directions
Exploration of Novel 5-Substituted Uridine (B1682114) Analogs with Tailored Properties
The chemical modification of uridine at the C5 position offers a versatile platform for creating a diverse range of analogs with tailored properties. The introduction of an amino group, as seen in 5-Amino Uridine, serves as a foundational modification that can be further elaborated to introduce novel functionalities.
Researchers are actively exploring the synthesis of a variety of 5-substituted uridine derivatives to enhance their utility in biological and analytical applications. The primary amino group of 5-aminouridine (B3421405) is a key reactive handle for the attachment of various moieties, including peptides, fluorophores, and other reporter groups. For instance, 5-aminouridine has been successfully used as a precursor in the synthesis of 5-N-aminoacyl and 5-N-peptidyl derivatives. acs.org These modifications are designed to modulate the binding affinity, specificity, and functional impact of the resulting nucleoside analogs.
A significant area of interest is the development of fluorescent 5-substituted uridine analogs. By attaching fluorescent dyes to the 5-position, researchers can create probes for real-time monitoring of nucleic acid dynamics and interactions. These fluorescent nucleosides can be incorporated into oligonucleotides and used to study processes such as DNA and RNA hybridization, protein-nucleic acid interactions, and enzymatic activities. nih.gov The development of "molecular rotor" fluorophores attached to the 5-position of uridine has shown promise, as their fluorescence is sensitive to the microenvironment, providing insights into local viscosity and molecular crowding. nih.gov
The table below summarizes various types of substitutions at the 5-position of uridine and their intended properties:
| Substituent at C5-Position | Tailored Property | Potential Application |
|---|---|---|
| Amino Group (-NH2) | Chemical handle for further modification | Precursor for synthesis of other analogs |
| Aminoacyl/Peptidyl Groups | Modulated biological activity and binding | Therapeutic agents, molecular probes |
| Fluorescent Dyes (e.g., Fluorescein) | Fluorescence emission | Real-time tracking of nucleic acids, FRET studies |
| Aryl Groups | Molecular rotor properties, environmental sensitivity | Probing nucleic acid microenvironments |
| Aliphatic Chains and Aromatic Groups | Antimicrobial and anticancer activity | Development of new therapeutic agents mdpi.com |
Advanced Spectroscopic and Structural Biology Approaches for Elucidating Molecular Interactions
Understanding the precise molecular interactions of 5-Amino Uridine and its analogs within a biological context is crucial for their rational design and application. Advanced spectroscopic and structural biology techniques are indispensable tools in this endeavor, providing detailed insights at the atomic level.
Mass Spectrometry (MS) is another key analytical tool for the characterization of modified nucleosides. While pseudouridine, an isomer of uridine, is "mass-silent" and challenging to detect directly by MS, derivatization strategies have been developed to enable its identification. nih.govresearchgate.net For 5-aminouridine, its unique mass would allow for its detection and quantification in RNA fragments, providing a means to study its incorporation and distribution within cellular RNA.
The following table outlines the application of these advanced techniques in the study of modified uridines:
| Technique | Information Obtained | Relevance to 5-Amino Uridine |
|---|---|---|
| NMR Spectroscopy | Conformation, dynamics, and intermolecular interactions in solution. | Elucidating the solution structure and how the amino group influences the sugar pucker and base orientation. |
| X-ray Crystallography | High-resolution 3D structure, hydrogen bonding patterns, and base stacking. | Determining the precise atomic coordinates and understanding the impact of the amino group on crystal packing and nucleic acid structure. |
| Mass Spectrometry | Identification and quantification of modified nucleosides in nucleic acid samples. | Detecting the presence and abundance of 5-aminouridine in RNA, and for sequencing of modified oligonucleotides. |
| Circular Dichroism (CD) Spectroscopy | Information on the secondary structure of nucleic acids (e.g., A-form, B-form). | Assessing the global conformational changes in DNA or RNA duplexes upon incorporation of 5-aminouridine. nih.gov |
Development of Innovative Methodologies for Precise Nucleic Acid Analysis
The unique chemical properties of 5-Amino Uridine and its derivatives are being harnessed to develop novel and highly sensitive methods for nucleic acid analysis. These methodologies often offer advantages over traditional techniques in terms of sensitivity, specificity, and the ability to perform in situ analysis.
One promising area is the development of electrochemical biosensors . The amino group of 5-aminouridine can be exploited for its electrochemical properties or as an attachment point for redox-active labels. For instance, 5-aminouridine can be incorporated into DNA probes, and its oxidation can be detected on gold microelectrodes, enabling the detection of attomole quantities of target DNA. medchemexpress.com This approach offers a highly sensitive and label-free method for DNA detection. Electrochemical biosensors can be designed in various formats, including paper-based devices, which are low-cost and suitable for point-of-care diagnostics. nih.govmdpi.com
The ability to incorporate 5-aminouridine into nucleic acids through enzymatic or chemical synthesis opens up possibilities for modified nucleic acid sequencing . While not a direct sequencing method itself, the presence of a modified base like 5-aminouridine can be detected by various means. For example, the amino group could be selectively derivatized with a bulky molecule that would cause a polymerase to stall during reverse transcription or PCR, thus identifying its location in a sequence.
Furthermore, the development of fluorescent analogs of 5-aminouridine contributes to innovative imaging and detection techniques. By incorporating these fluorescent building blocks into RNA, it is possible to visualize RNA synthesis, trafficking, and localization in living cells. researchgate.net This provides a powerful tool for studying the dynamic aspects of RNA biology.
The table below highlights some of the innovative analytical methodologies leveraging 5-aminouridine and its derivatives:
| Methodology | Principle | Application |
|---|---|---|
| Electrochemical Biosensing | Direct oxidation of the 5-amino group or attached redox labels on an electrode surface. | Highly sensitive, label-free detection of specific DNA and RNA sequences. medchemexpress.comnih.gov |
| Fluorescence-Based Detection | Incorporation of fluorescently labeled 5-aminouridine analogs into nucleic acids for visualization. | Live-cell imaging of RNA, real-time hybridization assays, and single-molecule studies. researchgate.netnih.gov |
| Mass Spectrometry-Based Quantification | Detection of the unique mass of 5-aminouridine in fragmented nucleic acids. | Mapping the location and abundance of 5-aminouridine modifications in the transcriptome. |
| Affinity-Based Enrichment | Using the amino group as a handle for selective capture of nucleic acids containing 5-aminouridine. | Isolating and enriching specific RNA populations for further analysis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino Uridine Hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleoside modification, such as amination of uridine derivatives. A common approach includes protecting the ribose hydroxyl groups to prevent side reactions, followed by selective amination at the 5-position. Purification via reversed-phase HPLC or column chromatography is critical to isolate the target compound. Purity validation should employ analytical techniques like NMR (for structural confirmation) and LC-MS (to detect impurities ≤0.1%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the amino substitution at the 5-position and ribose conformation.
- High-resolution mass spectrometry (HRMS) : For exact mass verification.
- HPLC with UV detection : To assess purity (e.g., ≥98% by peak area).
- FT-IR : To identify functional groups (e.g., amine and hydrochloride stretches). Cross-referencing with reference spectra from databases like PubChem ensures accuracy .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients : -20°C (long-term storage), 4°C (short-term), and 25°C (ambient).
- Humidity : 60% RH to test hygroscopicity.
- Light exposure : UV/visible light to evaluate photodegradation. Monitor degradation products via LC-MS every 7 days. Store in airtight, light-resistant containers with desiccants .
Advanced Research Questions
Q. How does this compound interact with uridine phosphorylase, and what experimental designs can elucidate its inhibitory effects?
- Methodological Answer : Perform in vitro enzyme assays using recombinant uridine phosphorylase:
- Substrate competition : Measure Ki (inhibition constant) by varying uridine and 5-Amino Uridine concentrations.
- Kinetic analysis : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Cellular assays : Quantify intracellular uridine levels (via LC-MS/MS) in treated vs. untreated cells to confirm enzyme inhibition .
Q. What metabolic pathways are influenced by this compound, and how can these be mapped in vivo?
- Methodological Answer : Use isotope-labeled 5-Amino Uridine (e.g., 15N) in animal models (e.g., rodents):
- Tissue distribution : Track labeled metabolites in plasma, liver, and kidneys using LC-MS/MS.
- Pathway analysis : Identify downstream metabolites (e.g., 5-Amino UTP) via untargeted metabolomics. Compare with pathways like pyrimidine salvage or nucleotide biosynthesis .
Q. How can computational modeling predict the binding affinity of this compound to RNA/DNA polymerases?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Docking : Screen against polymerase active sites (e.g., PDB ID 1S76).
- Free energy calculations : Use MM-PBSA to estimate ΔGbinding. Validate with experimental IC50 values from polymerase inhibition assays .
Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and exposure times.
- Control for impurities : Re-test batches with ≥99% purity and compare cytotoxicity (e.g., MTT assays).
- Mechanistic studies : Use siRNA knockdown of uridine transporters to isolate compound-specific effects vs. endogenous pathway interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
